molecular formula C10H16N4O2 B1468086 2-(3-aminopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1249324-34-2

2-(3-aminopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B1468086
M. Wt: 224.26 g/mol
InChI Key: GWRANHSEGAFZTJ-UHFFFAOYSA-N
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Description

“2-(3-aminopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide” is a chemical compound with the molecular formula C10H16N4O2 and a molecular weight of 224.26 g/mol. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Antimicrobial Agent Research

  • Synthesis for Antimicrobial Activity : A study by Baviskar, Khadabadi, and Deore (2013) highlights the synthesis of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, which is structurally related to the compound of interest. This synthesis aims to explore its potential as an antimicrobial agent (Baviskar, Khadabadi, & Deore, 2013).

Intermediate for Pharmaceutical Production

  • Pharmaceutical Intermediate : In a study by Fort (2002), 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, an intermediate product related to the compound, was identified as beneficial for producing pharmaceutically effective 4-hydroxypyrrolidin-2-1-yl acetamide (Fort, 2002).

Synthesis of Amino Acid Derivatives

  • Enantioselective Synthesis : Reznikov, Golovin, and Klimochkin (2013) developed a novel synthetic approach to (3R)-4-amino-3-methylbutyric acid and [(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide [(R)-phenotropil], which are related to the compound (Reznikov, Golovin, & Klimochkin, 2013).

Development of New Synthetic Methods

  • Novel Synthesis Approaches : Yang Chao (2008) explored new methods for synthesizing N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide, demonstrating advancements in synthetic techniques relevant to compounds like 2-(3-aminopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (Yang Chao, 2008).

Coordination Complexes and Antioxidant Activity

  • Coordination Complexes and Antioxidants : Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, which relate structurally to the compound in focus. Their study emphasizes the impact of hydrogen bonding on self-assembly processes and antioxidant activity, highlighting the potential of similar compounds in these areas (Chkirate et al., 2019).

Crystal Structure Analysis

  • Crystallographic Studies : Sethusankar et al. (2002) conducted a study involving the crystallization of N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, providing insights into the molecular structure and interactions. This research offers valuable information for understanding the crystal structures of related compounds (Sethusankar et al., 2002).

Synthesis of Novel Derivatives

  • Creation of Novel Derivatives : Yu et al. (2020) synthesized new types of 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides. Their work in creating these novel compounds offers insights into the potential for synthesizing related compounds for specific purposes (Yu et al., 2020).

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-7-4-9(13-16-7)12-10(15)6-14-3-2-8(11)5-14/h4,8H,2-3,5-6,11H2,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRANHSEGAFZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-aminopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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2-(3-aminopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Reactant of Route 6
2-(3-aminopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

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